molecular formula C12H14N2O3 B084195 Ethyl 3-oxo-2-(phenylhydrazono)butanoate CAS No. 10475-63-5

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Cat. No. B084195
CAS RN: 10475-63-5
M. Wt: 234.25 g/mol
InChI Key: GMYAQRIKKRCRGD-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-oxo-2-(phenylhydrazono)butanoate involves condensation reactions with various reagents, leading to the formation of a wide range of derivatives and allowing for the exploration of its versatile reactivity. For instance, it has been synthesized through the reaction with S-methyldithio-carbazate at room temperature, leading to new compounds with unique properties (Wu, 2014).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-2-(phenylhydrazono)butanoate derivatives has been characterized by X-ray diffraction, revealing a monoclinic P21 space group and providing detailed insight into its geometry and intramolecular interactions. This structural information is crucial for understanding the compound's reactivity and potential applications (Wu, 2014).

Chemical Reactions and Properties

Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including electrooxidation, which produces phenol and ethyl 3-phenyl-2,3-dioxopropionate as major products, demonstrating its potential in synthetic organic chemistry (Goyal, Rajeshwari, & Mathur, 1987).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, specific studies focusing on these properties were not identified in the search, indicating a potential area for further research.

Chemical Properties Analysis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate exhibits a range of chemical properties, including reactivity towards different reagents and conditions. Its chemical behavior is a subject of interest for the development of new synthetic methodologies and the exploration of its mechanism of reactions (Goyal, Rajeshwari, & Mathur, 1987).

Scientific Research Applications

  • Synthesis and Structural Analysis : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and analyzed for its structural properties, demonstrating its potential in the development of new compounds with unique structures (Wu, 2014).

  • Production of Pyrazolone Compounds : Ethyl 3-oxo-2-(phenylhydrazono)butanoate was used in a condensation reaction to synthesize a pyrazolone compound, emphasizing its role in creating new chemical entities (Liu et al., 2007).

  • Development of Sortase A Inhibitors : This compound was identified as a precursor in the generation of sortase A inhibitors, a new class of compounds with potential implications in tackling Gram-positive pathogens (Maggio et al., 2016).

  • Reactive Oxygen Species Scavenging : Ethyl 3-oxo-2-(phenylhydrazono)butanoate was studied for its reactivity with singlet oxygen, highlighting its potential as an antioxidant agent (Amekura et al., 2022).

  • Antimicrobial Activity : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and evaluated for its antimicrobial properties against various bacteria and fungi (Sarvaiya et al., 2019).

  • Heterocyclization Reactions : The compound was used in heterocyclization reactions, leading to the synthesis of various heterocyclic compounds (Dhar & Daniel, 1991).

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOYLSNEVXNJG-ALCKFIOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Synthesis routes and methods

Procedure details

A solution of aniline (37.2 g, 0.4 mmol) in water (32 ml) and concentrated hydrochloric acid (100 ml) was poured into ice (400 g). The 0° C. solution was treated with a solution of sodium nitrite (27.6 g, 0.4 mmol) in water (50 ml). The diazonium salt solution was poured rapidly into a stirred solution of ethyl acetoacetate (52 g, 0.4 mmol) in ethanol (300 ml) and ice water (1.0 L) containing sodium acetate (100 g, 1.2 mmol). Th mixture was stirred at 0° C. for 2.5 hours, filtered, and the filter cake was crystallized from ethanol to yield the title compound (75.2 g), m.p. 75°-76° C. (lit 61°-64° C.).
Quantity
37.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YH Liu, Y Zhao, XL Liu, BW Tong, J Ye - … Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C18H16N4OS2, has been synthesized by the condensation reaction of ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate. The pyrazolone …
Number of citations: 4 scripts.iucr.org
E Abdelghani, WS Shehab, M El-Mobayed… - … Journal of Basic and …, 2012 - researchgate.net
One-pot reaction of 1 with ethyl cyanoacetate and/or benzylidenemalono-nitrile afforded pyridazine derivatives 2 and 3, respectively. Compound 2 was subjected to some reactions to …
Number of citations: 1 www.researchgate.net
S Al-Mousawi, AZ Elassar… - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis

Heating diazoaminobenzene with active methylene compounds 1–3 in microwave oven in acetic acid, in the presence of hydrochloric acid, afforded the …

Number of citations: 23 www.tandfonline.com
NA Abdelriheem, AMM Mohamed, AO Abdelhamid - Molecules, 2017 - mdpi.com
In this study, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, was reacted with Thiosemicarbazide, alkyl carbodithioate and benzaldehyde to give thiosemicarbazone, …
Number of citations: 23 www.mdpi.com
AO Abdelhamid, NA Abdel-Riheem, TT El-Idreesy… - Int. J, 2013 - researchgate.net
In recent years in various publications, certain compounds having a 1, 2, 3-triazole nucleus have been reported as antibacterials [1], antifungals [2], antivirals [3], anti-inflammatories, …
Number of citations: 5 www.researchgate.net
MA El‐Apasery - Journal of applied polymer science, 2008 - Wiley Online Library
The one‐pot synthesis of some azo disperse dyes were carried by heating of aniline, sodium nitrite, potassium hydrogen sulfate with active methylene compounds under focused …
Number of citations: 32 onlinelibrary.wiley.com
MD Reddy, ARG Prasad, YN Spoorthy… - Journal of Applied …, 2013
Number of citations: 2
MRD Reddy, ARG Prasad, Y Narasimha…
Number of citations: 0

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